(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone
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Overview
Description
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.69806 g/mol This compound features a 4-chlorophenyl group and a 4,4-dimethyl-1,3-oxazolan-3-yl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone: Similar structure but with an oxazolidine ring instead of an oxazolan ring.
(4-Chlorophenyl)(4,4-dimethyl-1,3-thiazolan-3-yl)methanone: Contains a thiazolan ring instead of an oxazolan ring.
Uniqueness
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)7-16-8-14(12)11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCLWNFYRNVSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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